Plusbacin A3 is a cyclic lipodepsipeptide antibiotic that exhibits significant antibacterial activity, particularly against multidrug-resistant Gram-positive pathogens. It was first isolated from a strain of Pseudomonas species PB-6250, derived from soil samples collected in Okinawa, Japan. The compound's structure was established in 1992 and is characterized by a unique combination of amino acids and a fatty acid side chain, which contributes to its biological activity .
Plusbacin A3 belongs to the class of lipodepsipeptides, which are natural products known for their antibiotic properties. These compounds typically consist of peptide and lipid components, allowing them to interact with bacterial cell walls effectively. Plusbacin A3 has shown potent activity against various resistant strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .
The synthesis of Plusbacin A3 has been accomplished through several innovative methods. The total synthesis often employs a solvent-dependent diastereodivergent Joullié–Ugi three-component reaction (JU-3CR) to construct trans-3-hydroxy-L-proline residues. This method allows for the efficient assembly of the compound's complex structure by utilizing convertible isocyanides .
The synthetic process can be broken down into key steps:
Plusbacin A3 undergoes various chemical reactions that modify its structure:
Common reagents used in these transformations include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Plusbacin A3 exerts its antibacterial effects primarily by inhibiting the biosynthesis of peptidoglycan in bacterial cell walls. Specifically, it blocks the transglycosylation step necessary for peptidoglycan formation. This mechanism is distinct from that of vancomycin; while both target peptidoglycan synthesis, Plusbacin A3 also interferes with lipid intermediates involved in bacterial cell wall biosynthesis .
Plusbacin A3 exhibits several notable physical and chemical properties:
These properties contribute to its stability and efficacy as an antibiotic agent against resistant bacterial strains .
Plusbacin A3 has a broad range of applications in scientific research:
Plusbacin A3 was first isolated from the soil bacterium Pseudomonas sp. PB-6250, identified in a terrestrial soil sample collected in the Okinawa Prefecture, Japan [1] [4]. This region's unique subtropical ecology—characterized by high humidity, biodiversity, and nutrient-rich soils—provides an ideal niche for Pseudomonas species to evolve specialized secondary metabolites. As a genus, Pseudomonas is renowned for its metabolic versatility and competitive adaptations in soil microbiomes. Strain PB-6250 produces Plusbacin A3 as part of its lipodepsipeptide family, which varies in fatty acid chain length and proline hydroxylation patterns [1]. The compound’s discovery underscores the role of underexplored environments in identifying novel antibiotics, particularly from gram-negative bacteria with antagonistic activity against gram-positive pathogens.
Initial structural characterization in 1992 revealed Plusbacin A3 as a macrocyclic lipodepsipeptide featuring a lactone linkage between L-threo-β-hydroxyaspartic acid and a 3-hydroxy fatty acid subunit (later identified as 3-hydroxyisopentadecanoic acid) [1] [3]. Key non-proteinogenic amino acids in its backbone include D-threo-β-hydroxyaspartic acid, D-allo-threonine, and trans-3-hydroxy-L-proline, contributing to its structural complexity [1]. Biologically, early assays demonstrated potent activity against multidrug-resistant pathogens:
Table 1: Early Antimicrobial Profile of Plusbacin A3
| Pathogen | MIC Range (μg/mL) | Resistance Profile Targeted |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.39–1.56 | Methicillin resistance |
| Enterococcus faecium (VanA-type) | 1.56–3.13 | Vancomycin resistance |
| Enterococcus faecalis (VanA-type) | 0.78–3.13 | Vancomycin resistance |
Unlike vancomycin, its activity was not antagonized by the tripeptide N-acetyl-L-Lys-D-Ala-D-Ala, hinting at a distinct mechanism [1] [4].
The biosynthesis of Plusbacin A3 exemplifies how soil microbes evolve chemical defenses in competitive environments. Pseudomonas sp. PB-6250 employs nonribosomal peptide synthetases (NRPSs) to incorporate non-proteinogenic amino acids, bypassing ribosomal constraints and enabling structural diversity [1]. This adaptability allows rapid responses to ecological stressors like nutrient limitation or bacterial competitors. Lipodepsipeptides, with their amphiphilic properties, are particularly suited for targeting cell membranes and wall biosynthesis in gram-positive bacteria—a trait likely refined through co-evolution with soil-dwelling antagonists [4]. Thus, Plusbacin A3 represents a product of evolutionary innovation in microbial warfare, highlighting soil as a reservoir for structurally complex antibiotics.
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